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Compound of Interest

Compound Name: 1-Methoxybutane-2-thiol

Cat. No.: B15242523 Get Quote

Disclaimer: Direct experimental spectroscopic data for 1-methoxybutane-2-thiol is not readily

available in public databases. This guide provides a comprehensive overview of the predicted

spectroscopic data based on the analysis of analogous compounds and general principles of

spectroscopy. It also outlines standardized experimental protocols for acquiring such data,

intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-methoxybutane-2-thiol. These predictions are

derived from the known spectral characteristics of related functional groups and molecular

fragments.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methoxybutane-2-thiol
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

CH₃ (C4) 0.9 - 1.0 Triplet (t) 7.0 - 8.0

SH (C2) 1.3 - 1.6 Triplet (t) 7.0 - 9.0

CH₂ (C3) 1.4 - 1.7 Multiplet (m) -

CH (C2) 2.8 - 3.2 Multiplet (m) -

OCH₃ (C1) 3.3 - 3.4 Singlet (s) -

CH₂ (C1) 3.4 - 3.6 Multiplet (m) -

Predicted in a CDCl₃ solvent. Chemical shifts are referenced to TMS at 0.00 ppm.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methoxybutane-2-thiol

Carbon Predicted Chemical Shift (ppm)

C4 13 - 15

C3 25 - 28

C2 40 - 45

OCH₃ 58 - 60

C1 75 - 80

Predicted in a CDCl₃ solvent.

Predicted IR Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 1-Methoxybutane-2-thiol
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Functional Group Bond Vibration
Predicted
Frequency (cm⁻¹)

Intensity

Alkane C-H stretch 2850 - 3000 Strong

Thiol S-H stretch 2550 - 2600 Weak

Ether C-O stretch 1000 - 1300 Strong

Alkane C-H bend 1375 - 1475 Medium

Predicted Mass Spectrometry Data
Table 4: Predicted Key Mass Spectrometry Fragments for 1-Methoxybutane-2-thiol

m/z Possible Fragment Ion Notes

120 [C₅H₁₂OS]⁺ Molecular Ion (M⁺)

89 [M - OCH₃]⁺ Loss of a methoxy group

75 [CH₂OCH₂CH(SH)]⁺ Alpha-cleavage

59 [CH(SH)CH₂CH₃]⁺ Alpha-cleavage

45 [CH₂OCH₃]⁺ Base peak, stable oxonium ion

47 [CH₂SH]⁺ Thiol fragment

Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample

such as 1-methoxybutane-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the solution is

homogeneous.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).[2]
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Data Acquisition:

Insert the sample into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. A 45° pulse width is often

used to allow for faster repetition rates.[2]

For ¹³C NMR, a proton-decoupled pulse sequence (like DEPT) is typically used to

enhance signal and provide multiplicity information.[2]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

like tetramethylsilane (TMS).[1]

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique

is common and requires minimal preparation.[3] A single drop of the neat liquid is placed on

the ATR crystal.[4] Alternatively, a thin film can be prepared between two salt plates (e.g.,

NaCl or KBr).[4] The sample must be free of water and solvents to avoid interfering peaks.[5]

[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.[7]

Data Acquisition:
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Record a background spectrum of the empty sample holder (or with the pure salt plates).

[5] This accounts for atmospheric CO₂ and H₂O, as well as any signals from the apparatus

itself.

Place the sample on the ATR crystal or between the salt plates and place it in the

spectrometer's sample compartment.

Record the sample spectrum. The instrument measures the interferogram, which is then

Fourier-transformed to produce the final spectrum.[7]

Data Presentation: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile). The concentration will depend on the ionization technique and instrument

sensitivity.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less

volatile or more polar compounds.

Data Acquisition:

Introduce the sample into the ion source. In EI, the sample is vaporized and bombarded

with a high-energy electron beam, causing ionization and fragmentation.[8]

The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information.[8]
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Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for chemical structure elucidation using

NMR, IR, and Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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